molecular formula C19H19N3O2S B3592280 2-(4-Benzylpiperidin-1-yl)-6-nitro-1,3-benzothiazole

2-(4-Benzylpiperidin-1-yl)-6-nitro-1,3-benzothiazole

Cat. No.: B3592280
M. Wt: 353.4 g/mol
InChI Key: QFTFWZFDHOURGE-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-6-nitro-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring substituted with a nitro group and a benzylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidin-1-yl)-6-nitro-1,3-benzothiazole typically involves multi-step organic reactions One common method includes the initial formation of the benzothiazole ring, followed by nitration to introduce the nitro group

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidin-1-yl)-6-nitro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The benzothiazole ring can be subjected to reduction reactions to modify its electronic properties.

    Substitution: The benzylpiperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzylpiperidine moiety.

Scientific Research Applications

2-(4-Benzylpiperidin-1-yl)-6-nitro-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets. The benzylpiperidine moiety can interact with neurotransmitter receptors, while the nitro group can participate in redox reactions. These interactions can modulate various biological pathways, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound that acts as a monoamine releasing agent.

    2-Benzylpiperidine: Another similar compound with potential pharmacological applications.

    Benzylpiperazine: Known for its stimulant properties.

Uniqueness

2-(4-Benzylpiperidin-1-yl)-6-nitro-1,3-benzothiazole is unique due to the combination of its benzothiazole ring and benzylpiperidine moiety, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-22(24)16-6-7-17-18(13-16)25-19(20-17)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTFWZFDHOURGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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